3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone 3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone
Brand Name: Vulcanchem
CAS No.: 884504-28-3
VCID: VC2294014
InChI: InChI=1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2
SMILES: C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)F)F
Molecular Formula: C13H14F2O3
Molecular Weight: 256.24 g/mol

3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone

CAS No.: 884504-28-3

Cat. No.: VC2294014

Molecular Formula: C13H14F2O3

Molecular Weight: 256.24 g/mol

* For research use only. Not for human or veterinary use.

3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone - 884504-28-3

Specification

CAS No. 884504-28-3
Molecular Formula C13H14F2O3
Molecular Weight 256.24 g/mol
IUPAC Name 1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Standard InChI InChI=1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2
Standard InChI Key WZYPVXLPRGTFTG-UHFFFAOYSA-N
SMILES C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)F)F
Canonical SMILES C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)F)F

Introduction

Chemical Identity and Structure

Molecular Structure and Composition

3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone features a complex organic structure with the molecular formula C13H14F2O3 . The compound consists of three primary structural components: a 3,4-difluorophenyl group, a propanone (ketone) linker, and a 1,3-dioxane ring system. The 1,3-dioxane ring is a six-membered heterocyclic structure containing two oxygen atoms at positions 1 and 3, which contributes to the compound's unique chemical properties and potential reactivity patterns.

The structural arrangement includes a propyl chain connecting the 1,3-dioxane ring to the ketone functionality, which is then attached to the difluorophenyl group. This particular arrangement creates a molecule with diverse functional groups that could exhibit interesting chemical behaviors in various reaction conditions.

Nomenclature and Identifiers

According to chemical database information, the IUPAC name for this compound is 1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone . The compound is registered under various identification systems that allow for its precise tracking in scientific and commercial contexts.

Table 1: Identification Parameters of 3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone

Identifier TypeValueSource
CAS Registry Number884504-28-3ChemicalBook
Molecular FormulaC13H14F2O3ChemicalBook , Sigma-Aldrich
InChI1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2Sigma-Aldrich
InChI KeyWZYPVXLPRGTFTG-UHFFFAOYSA-NSigma-Aldrich
MFCD NumberMFCD02261814Sigma-Aldrich

These identifiers are crucial for unambiguous identification and referencing of the compound in scientific literature, regulatory documents, and commercial catalogs.

Physical and Chemical Properties

Physical State and Appearance

3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone is documented as a white solid according to commercial supplier information . This physical state is consistent with what would be expected for a compound of this molecular weight and structural features. The solid appearance makes it suitable for standard handling and storage protocols typically employed in laboratory settings.

Physicochemical Properties

The available data on the physicochemical properties of 3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone is summarized in the following table:

Table 2: Physicochemical Properties of 3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone

PropertyValueNature of DataSource
Molecular Weight256.25 g/molCalculatedChemicalBook
Physical StateWhite solidObservedSigma-Aldrich
Boiling Point359.9±32.0 °CPredictedChemicalBook
Density1.217±0.06 g/cm³PredictedChemicalBook
Purity (commercial)97%SpecifiedSigma-Aldrich

It is noteworthy that some of the physicochemical parameters, particularly the boiling point and density, are computational predictions rather than experimentally determined values. The relatively large uncertainty ranges (±32.0 °C for boiling point and ±0.06 g/cm³ for density) reflect the inherent limitations of prediction methodologies in the absence of experimental verification.

Structural Analogs and Related Compounds

Difluorinated Isomers

The search results revealed several structurally related compounds that differ only in the position of the fluorine atoms on the phenyl ring, creating a family of positional isomers:

  • 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS: 884504-25-0)

    • Contains fluorine atoms at positions 2' and 4' on the phenyl ring

    • Molecular formula: C13H14F2O3

    • Molecular weight: 256.24 g/mol

  • 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS: 884504-24-9)

    • Contains fluorine atoms at positions 2' and 3' on the phenyl ring

    • Molecular formula: C13H14F2O3

    • Molecular weight: 256.24 g/mol

  • 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS: 884504-29-4)

    • Contains fluorine atoms at positions 3' and 5' on the phenyl ring

    • Molecular formula: C13H14F2O3

    • Molecular weight: 256.24 g/mol

These structural analogs form a comprehensive series that likely enables structure-activity relationship studies in various research contexts. The different positions of the fluorine substituents would be expected to influence electronic distribution, dipole moments, and consequently, the reactivity and biological properties of these compounds.

Significance of Structural Variations

The existence of multiple fluorinated isomers suggests deliberate synthetic efforts to create a family of related structures. Such structural variations are common in medicinal chemistry and materials science research, where subtle molecular modifications can significantly impact performance characteristics.

The different positional isomers may exhibit varying physicochemical properties, including solubility profiles, melting points, and chemical reactivity patterns. These differences could be exploited in applications requiring fine-tuning of molecular properties for specific purposes.

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